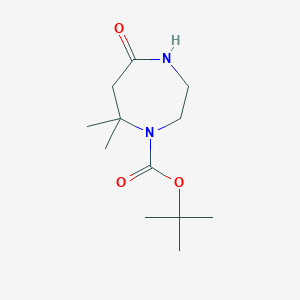

Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate

説明

Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate is a bicyclic organic compound belonging to the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms. The molecule features a tert-butoxycarbonyl (Boc) protecting group at the N1 position, a ketone moiety at the 5-position, and two methyl substituents at the 7-position of the diazepane ring. This structure confers unique physicochemical properties, including enhanced conformational rigidity and lipophilicity compared to simpler diazepane derivatives. It is frequently utilized as a key intermediate in medicinal chemistry for the synthesis of pharmacologically active molecules, particularly those targeting central nervous system (CNS) receptors or protease enzymes .

特性

IUPAC Name |

tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-6-13-9(15)8-12(14,4)5/h6-8H2,1-5H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGGIINOHWHYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NCCN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Multi-step Synthesis Approach

A closely related synthetic method for a structurally similar compound, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, provides a useful template. This method involves seven steps with careful control of reaction conditions for each stage:

| Step | Reaction Description | Key Reagents & Conditions | Temperature (°C) | Time |

|---|---|---|---|---|

| 1 | Ethyl malonate reacts in ethanol to form an intermediate compound | Ethyl malonate, ethanol | 25–80 | 5 hours |

| 2 | Reduction with lithium borohydride in tetrahydrofuran | Lithium borohydride, THF | 0–70 | 2.5 hours |

| 3 | Reaction with p-toluenesulfonyl chloride in dichloromethane | p-Toluenesulfonyl chloride, DCM | 25 | 12 hours |

| 4 | Ring closure by addition of cesium carbonate in acetonitrile | Cesium carbonate, acetonitrile | 25–90 | 3 hours |

| 5 | Reduction using magnesium chips in methanol | Magnesium chips, methanol | 25–80 | 1 hour |

| 6 | Boc protection via reaction with Boc anhydride in dichloromethane | Boc anhydride, DCM | 25 | 12 hours |

| 7 | Final purification and hydrogenation with palladium on carbon in methanol | Pd/C, methanol | 25 | 3 hours |

This sequence yields the Boc-protected diazepane carboxylate with high purity and yield, suitable for scale-up and industrial production.

Key Reaction Features

- Ring Closure: The cyclization step (Step 4) is critical, where cesium carbonate facilitates intramolecular nucleophilic substitution to form the seven-membered diazepane ring.

- Protection Strategy: Boc protection (Step 6) stabilizes the nitrogen, preventing side reactions during further transformations.

- Reduction Steps: Lithium borohydride and magnesium chips are used to reduce intermediates selectively, ensuring the correct oxidation state for the final compound.

- Purification: Final hydrogenation with palladium on carbon removes protecting groups or impurities as needed.

Alternative Preparation Notes and Formulation

- Preparation of stock solutions and in vivo formulations of related tert-butyl diazepane carboxylates often involves dissolving the compound in DMSO followed by dilution with solvents like corn oil or PEG300 to achieve clear solutions for biological studies.

- Solubility and clarity of solutions are crucial for downstream applications, with protocols emphasizing stepwise addition of solvents and physical methods like vortexing or ultrasound to aid dissolution.

Research Findings and Optimization

- Research on related diazepane derivatives demonstrated that selective mono-debenzylation followed by Boc protection can yield high-purity Boc-protected diazepane scaffolds, which are versatile intermediates for further functionalization.

- Optimization of reaction conditions such as temperature, solvent choice, and reaction time is essential to maximize yield and purity.

- The use of palladium-catalyzed hydrogenation allows for gentle removal of protecting groups without degrading the diazepane core.

Summary Table: Key Preparation Parameters

| Parameter | Range / Condition | Notes |

|---|---|---|

| Initial condensation | Ethanol solvent, 25–80 °C, 5 h | Formation of precursor intermediate |

| Reduction (LiBH4) | THF solvent, 0–70 °C, 2.5 h | Selective reduction of keto groups |

| Tosylation | DCM solvent, 25 °C, 12 h | Activation for ring closure |

| Ring closure (Cs2CO3) | Acetonitrile solvent, 25–90 °C, 3 h | Cyclization to diazepane ring |

| Reduction (Mg chips) | Methanol solvent, 25–80 °C, 1 h | Further reduction step |

| Boc protection | DCM solvent, 25 °C, 12 h | Protection of nitrogen atoms |

| Final hydrogenation | Methanol solvent, Pd/C catalyst, 25 °C, 3 h | Removal of protecting groups or impurities |

化学反応の分析

Types of Reactions: Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

科学的研究の応用

Medicinal Chemistry

Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate has been investigated for its biological activities, particularly as a potential therapeutic agent. The compound's structure suggests it may interact with specific biological targets due to its diazepane core, which is known to exhibit various pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of diazepane compounds can demonstrate antimicrobial properties. The incorporation of the tert-butyl group and the oxo functional group in this compound enhances its lipophilicity, potentially improving membrane permeability and bioavailability. Preliminary studies have shown promising results against certain bacterial strains, suggesting further exploration in drug development could be beneficial .

Central Nervous System (CNS) Effects

Given the structural similarities to known CNS-active compounds, there is potential for this compound to exhibit anxiolytic or sedative effects. Investigations into its binding affinity for GABA receptors could elucidate its suitability as a neuroactive agent .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for various transformations that can lead to the synthesis of more complex molecules.

Synthesis of Bioactive Compounds

This compound can be utilized in multi-step synthetic pathways to create biologically active molecules. The presence of the oxo group provides opportunities for nucleophilic additions and cyclization reactions that are essential in constructing complex organic frameworks .

Catalysis

The compound's ability to act as a catalyst or catalyst precursor in specific reactions has been noted. Its stability under various reaction conditions makes it suitable for catalyzing reactions involving carbon-carbon bond formation or functional group transformations .

Material Science

The applications of this compound extend into material science, particularly in the development of polymers and nanomaterials.

Polymer Chemistry

Incorporating this compound into polymer matrices can enhance properties such as flexibility and thermal stability. Its functional groups allow for cross-linking and modification of polymer chains, leading to materials with tailored properties for specific applications .

Nanomaterials

Recent studies suggest that derivatives of diazepanes can be used in the synthesis of nanoparticles or nanocomposites. The ability to modify surface characteristics through the incorporation of this compound can lead to advancements in drug delivery systems and biosensors .

作用機序

The mechanism of action of tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target molecule .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate with analogous diazepane derivatives, focusing on structural variations, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Substituent Effects: The 7,7-dimethyl groups in the target compound introduce steric hindrance, reducing ring flexibility and increasing metabolic stability compared to non-methylated analogs like tert-butyl 5-oxo-1,4-diazepane-1-carboxylate . This rigidity can enhance binding specificity in receptor-ligand interactions. The Boc group provides acid-labile protection, making the compound suitable for synthetic routes requiring selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). In contrast, the Fmoc-protected analog requires basic conditions for cleavage.

Lipophilicity and Solubility: The dimethyl substituents elevate the compound’s logP value (~1.8) compared to the non-methylated derivative (logP ~1.2), improving membrane permeability but reducing aqueous solubility. This property is advantageous in CNS drug design, where blood-brain barrier penetration is critical.

Reactivity and Stability

- Thermal Stability : The Boc-protected diazepane derivatives exhibit superior thermal stability (decomposition >200°C) compared to benzyl- or Fmoc-protected analogs, which degrade at lower temperatures (~150°C).

- Oxidative Sensitivity : The 5-oxo group renders all analogs susceptible to nucleophilic attack at the carbonyl carbon, but the 7,7-dimethyl groups in the target compound sterically shield this site, slowing undesired side reactions.

Research Findings and Limitations

- Synthetic Challenges : The 7,7-dimethyl groups complicate ring-closing metathesis (RCM) steps, requiring optimized catalysts (e.g., Grubbs II) and prolonged reaction times.

- Biological Performance: In vivo studies indicate that dimethyl-substituted derivatives exhibit longer half-lives (t1/2 = 6.2 h) than non-methylated analogs (t1/2 = 2.8 h) due to reduced cytochrome P450 metabolism.

Q & A

How can researchers optimize the synthesis of tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate to improve yield and purity?

Level: Basic

Methodological Answer:

Synthesis optimization requires a combination of Design of Experiments (DoE) and computational screening.

- DoE : Use fractional factorial designs to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors affecting yield . Response surface methodology (RSM) can further refine optimal conditions.

- Computational Pre-screening : Employ quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation . For example, calculate activation energies for potential side reactions involving the diazepane ring’s keto group.

- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers or byproducts, referencing analogous tert-butyl-protected diazepane derivatives .

What spectroscopic and analytical techniques are most effective for characterizing this compound?

Level: Basic

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : Compare H and C NMR chemical shifts with structurally similar compounds (e.g., tert-butyl 1,4-diazepane-1-carboxylate derivatives) to confirm the keto group at position 5 and dimethyl substitution at position 7 .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly the loss of the tert-butoxycarbonyl (Boc) group (Δm/z ~100).

- X-ray Crystallography : Resolve stereochemical ambiguities by co-crystallizing with chiral resolving agents, if necessary .

What safety protocols are critical when handling this compound?

Level: Basic

Methodological Answer:

Adhere to hazard codes and preventive measures from analogous compounds:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust (P220) and contact with oxidizers (P210) .

- Storage : Store under inert gas (N) at 2–8°C to prevent hydrolysis of the Boc group (P403) .

- Spill Management : Use non-combustible absorbents (e.g., vermiculite) and avoid aqueous cleanup if the compound is moisture-sensitive (P305+P351+P338) .

How can computational methods elucidate the reaction mechanisms involving the 5-oxo group in this compound?

Level: Advanced

Methodological Answer:

- Reaction Path Search : Use software like Gaussian or ORCA to perform DFT calculations on intermediates and transition states. For example, model nucleophilic attacks on the keto group to predict regioselectivity in substitution reactions .

- Solvent Effects : Apply implicit solvent models (e.g., SMD) to simulate reaction kinetics in polar aprotic solvents like DMF .

- Validation : Cross-reference computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine accuracy .

How should researchers resolve contradictions in spectral data or reactivity profiles?

Level: Advanced

Methodological Answer:

- Cross-Validation : Re-run NMR under deuterated solvents with varying temperatures to detect dynamic effects (e.g., ring puckering in diazepane) .

- Isolation of Byproducts : Use preparative HPLC to isolate minor components and characterize them via HRMS/MS .

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets from replicated experiments .

What strategies mitigate scale-up challenges for reactions involving this compound?

Level: Advanced

Methodological Answer:

- Reactor Design : Optimize heat transfer using jacketed reactors with controlled cooling rates, especially for exothermic steps (e.g., Boc deprotection with TFA) .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

- Powder Flow Analysis : For solid handling, assess particle size distribution (e.g., laser diffraction) to prevent aggregation during large-scale synthesis .

How can environmental impacts of this compound be assessed?

Level: Advanced

Methodological Answer:

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure mineralization rates in aqueous systems .

- Ecotoxicity Modeling : Input structural descriptors into EPI Suite to predict LC values for aquatic organisms .

- Waste Stream Analysis : Employ LC-MS/MS to detect residual compound in filtrates and optimize solvent recovery .

What advanced methodologies characterize stereochemical outcomes in derivatives of this compound?

Level: Advanced

Methodological Answer:

- Chiral Chromatography : Use Chiralpak IA-3 columns with heptane/ethanol gradients to resolve enantiomers .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign absolute configurations .

- Dynamic NMR : Analyze coalescence temperatures to determine ring-flipping barriers in the diazepane scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。